![molecular formula C25H22ClN5 B14915899 3-(3-chlorophenyl)-N-[4-(propan-2-yl)benzyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14915899.png)
3-(3-chlorophenyl)-N-[4-(propan-2-yl)benzyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-N-(4-isopropylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound belonging to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with chlorophenyl and isopropylbenzyl substituents. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-N-(4-isopropylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC reaction).
Quinazoline Core Construction: The quinazoline core can be synthesized via a condensation reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The chlorophenyl and isopropylbenzyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and strong bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorophenyl)-N-(4-isopropylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of various substituted triazoloquinazolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-N-(4-isopropylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-N-(4-isopropylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Chlorophenyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 3-(3-Chlorophenyl)-N-(4-ethylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 3-(3-Chlorophenyl)-N-(4-tert-butylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
The uniqueness of 3-(3-Chlorophenyl)-N-(4-isopropylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine lies in its specific substituents, which can influence its biological activity and chemical reactivity. The isopropylbenzyl group, in particular, may confer unique steric and electronic properties, affecting the compound’s interaction with biological targets and its overall stability.
Propiedades
Fórmula molecular |
C25H22ClN5 |
|---|---|
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-N-[(4-propan-2-ylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C25H22ClN5/c1-16(2)18-12-10-17(11-13-18)15-27-24-21-8-3-4-9-22(21)31-25(28-24)23(29-30-31)19-6-5-7-20(26)14-19/h3-14,16H,15H2,1-2H3,(H,27,28) |
Clave InChI |
LREFXXCOSGSGQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


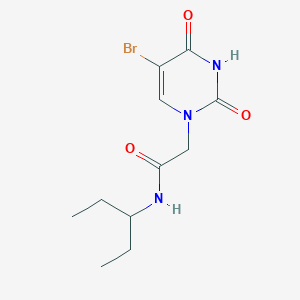
![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B14915826.png)
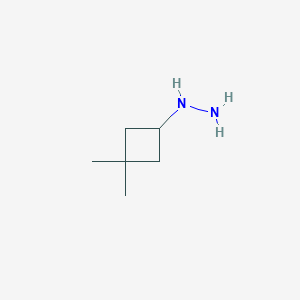
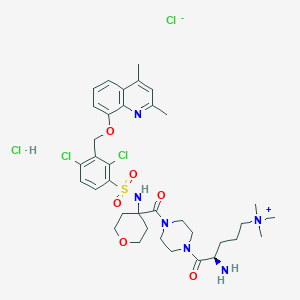
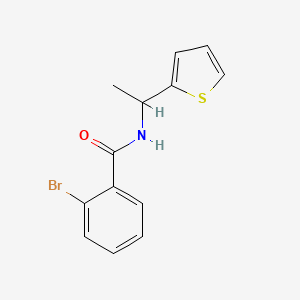
![4-Bromobenzaldehyde [4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B14915859.png)
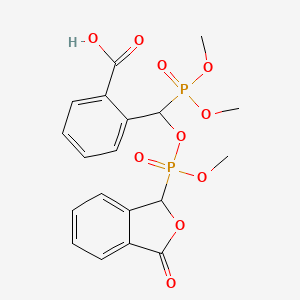
![Methyl 3-(2'-(diphenylphosphanyl)-4-fluoro-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915870.png)
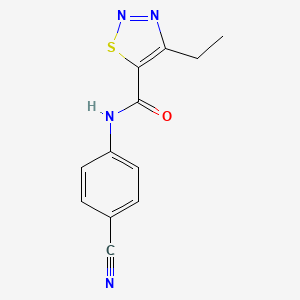
![(3E)-7-chloro-3-[(dimethylamino)methylidene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B14915886.png)
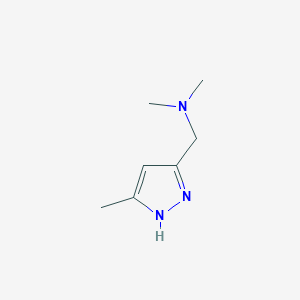
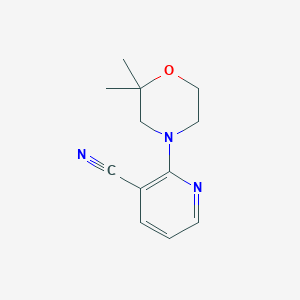

![(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14915909.png)
